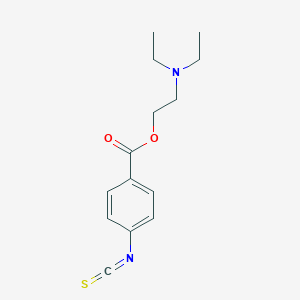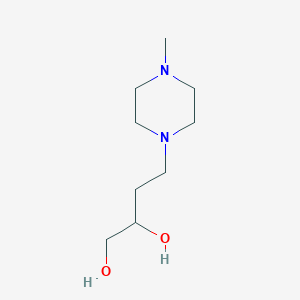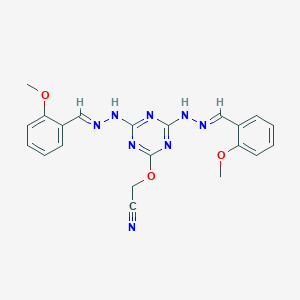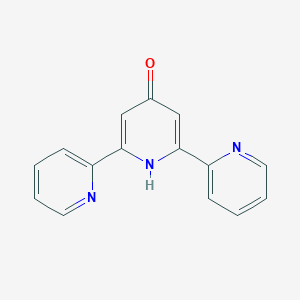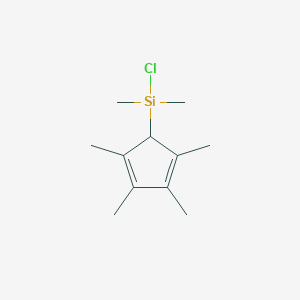
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Descripción general
Descripción
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is a chemical compound with a complex structure . It is known for its organometallic nature, meaning it contains a metal-carbon bond, in this case involving silicon . It has been used as a fluorescent probe in the study of catalytic reactions .
Molecular Structure Analysis
The molecular formula of Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is C11H19ClSi . The InChI string isInChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3 . The Canonical SMILES string is CC1=C(C(=C(C1Si(C)Cl)C)C)C . Physical And Chemical Properties Analysis
The physical and chemical properties of Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane include a refractive index of n20/D 1.496 (lit.), a boiling point of 50 °C/0.05 mmHg (lit.), and a density of 0.972 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Catalytic Reaction Studies
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane has been utilized as a fluorescent probe in the study of catalytic reactions . Its structure allows for the investigation of reaction mechanisms, particularly in the presence of transition metals that facilitate the catalysis of organic transformations.
Organosilicon Chemistry
This compound plays a significant role in organosilicon chemistry, where it is used to synthesize silicon-containing cyclic compounds. These compounds are valuable for their stability and reactivity, which are essential in creating new materials with desirable properties .
Pharmaceutical Research
In pharmaceutical research, this silane derivative is used to develop new synthetic routes for drug molecules. Its unique structure can introduce silicon into drug frameworks, potentially leading to drugs with improved pharmacokinetics .
Material Science
The compound’s ability to form stable bonds with silicon makes it a candidate for creating advanced materials. Researchers explore its use in developing silicon-based polymers and coatings that could have applications in electronics and protective finishes .
Reference Standards for Testing
Due to its well-defined structure and properties, Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane serves as a reference standard in analytical chemistry. It helps ensure the accuracy and reliability of analytical methods used in quality control and research .
Fluorescence Microscopy
As a fluorescent probe, it finds applications in fluorescence microscopy, aiding in the visualization of cellular and molecular processes. This application is crucial for understanding biological systems and developing new diagnostic tools .
Chemical Synthesis
This compound is involved in the synthesis of various chemical intermediates. Its reactive sites allow for multiple functionalizations, making it a versatile building block in organic synthesis .
Educational Research
In educational settings, it is used to demonstrate principles of organometallic chemistry and catalysis. Its reactions can be employed to teach students about the complexities of chemical interactions involving silicon .
Propiedades
IUPAC Name |
chloro-dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBNCMQGRJAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407757 | |
| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
CAS RN |
125542-03-2 | |
| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

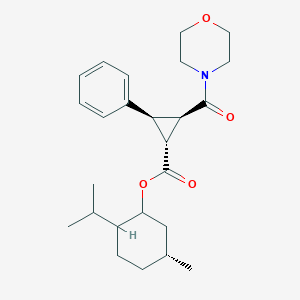
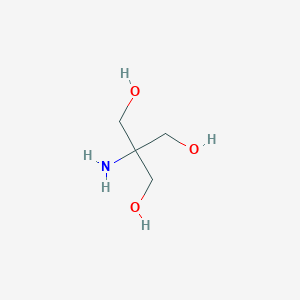
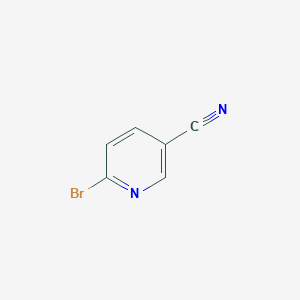
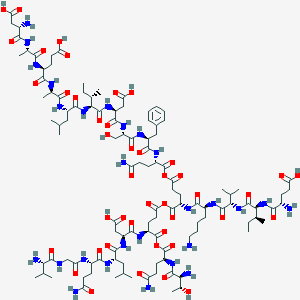
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)

